2-methyl-7-phenyl-1H-indene
Overview
Description
2-Methyl-7-phenyl-1H-indene is an organic compound with the chemical formula C16H14 and a molecular weight of 206.28 It is a derivative of indene, characterized by the presence of a methyl group at the second position and a phenyl group at the seventh position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-7-phenyl-1H-indene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of substituted cinnamaldehydes with suitable reagents to form the indene ring . For instance, the reaction of (E)-2-alkylcinnamaldehydes with dimethyl acetals in the presence of a catalytic amount of iron(III) chloride can yield 1-methoxy-2-alkyl-1H-indenes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7-phenyl-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-7-phenyl-1H-indene has several applications in scientific research, including:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-7-phenyl-1H-indene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to certain receptors or enzymes, thereby modulating their activity . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Methylindene: Similar in structure but lacks the phenyl group at the seventh position.
7-Phenylindene: Similar but lacks the methyl group at the second position.
1-Methyl-7-phenylindene: Similar but with the methyl group at the first position instead of the second.
Uniqueness: 2-Methyl-7-phenyl-1H-indene is unique due to the specific positioning of the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-methyl-7-phenyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCCMEDYANGBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401627 | |
Record name | 2-Methyl-7-phenylindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153733-75-6 | |
Record name | 2-Methyl-7-phenylindene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153733-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-7-phenylindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-7-phenyl-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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